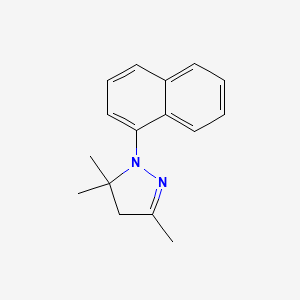
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- is a heterocyclic organic compound with a molecular formula of C16H18N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product, and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as cyclocondensation and 1,3-dipolar cycloadditions, can be scaled up for industrial applications. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for substitution reactions. Conditions vary depending on the desired reaction, but they generally involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties. For example, N-arylpyrazoles are commonly synthesized through substitution reactions and have applications in medicinal chemistry .
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- include:
- 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,4,5-Trimethyl-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
What sets 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- apart from similar compounds is its unique naphthalenyl substitution, which can impart distinct chemical and biological properties
Properties
CAS No. |
61155-33-7 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3,5,5-trimethyl-1-naphthalen-1-yl-4H-pyrazole |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(2,3)18(17-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11H2,1-3H3 |
InChI Key |
GAQOUWJEBCUCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



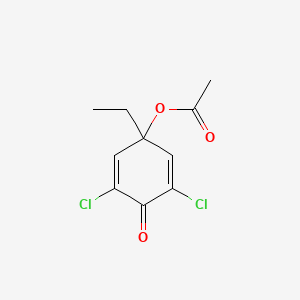
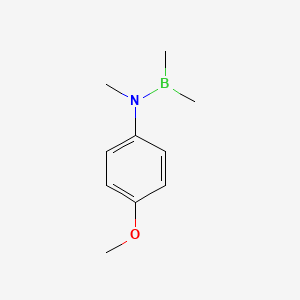
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
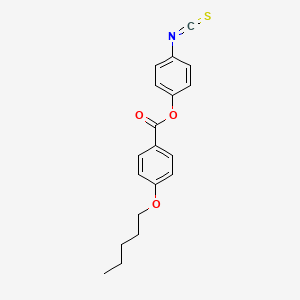
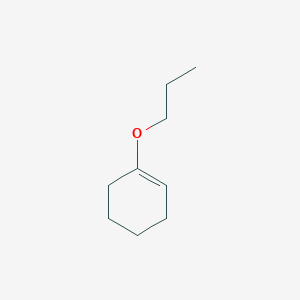
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
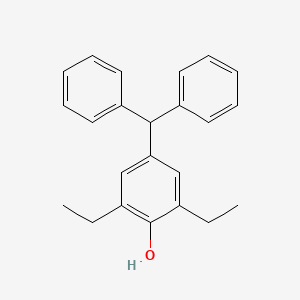
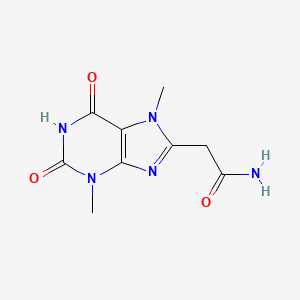
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
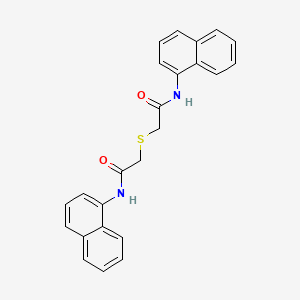

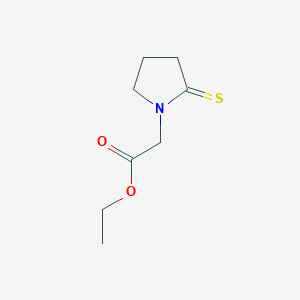
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
